2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol
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Overview
Description
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol is a complex organic compound with a unique structure that combines various functional groups, including a methoxyphenoxy group, a pyrazolyl group, and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyrazole ring: This step typically involves the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This can be achieved through nucleophilic substitution reactions, where a methoxyphenol derivative reacts with an appropriate leaving group.
Attachment of the nitrobenzyl group: This step often involves the use of nitrobenzyl halides in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid for sulfonation, and halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets, such as receptors or signaling pathways, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol: Lacks the nitrobenzyl group, which may affect its reactivity and biological activity.
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-aminobenzyl)oxy]phenol: Contains an amino group instead of a nitro group, which may alter its chemical properties and applications.
Uniqueness
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrobenzyl group, in particular, may enhance its utility in various applications compared to similar compounds.
Properties
CAS No. |
5272-06-0 |
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Molecular Formula |
C23H19N3O6 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H19N3O6/c1-30-20-4-2-3-5-21(20)32-22-13-24-25-23(22)18-11-10-17(12-19(18)27)31-14-15-6-8-16(9-7-15)26(28)29/h2-13,27H,14H2,1H3,(H,24,25) |
InChI Key |
LJXPHHDBGYELDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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